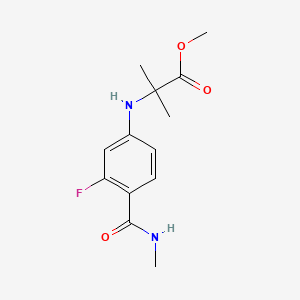

Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate

Descripción

Chemical Identity and Significance

Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate represents a sophisticated fluorinated organic compound with the molecular formula C₁₃H₁₇FN₂O₃ and a molecular weight of 268.28 grams per mole. The compound, identified by Chemical Abstracts Service number 1332524-01-2, exhibits a complex molecular architecture characterized by the presence of a fluorinated aromatic ring system coupled with an amino acid ester framework. The structural configuration incorporates strategic fluorine substitution at the meta position of the benzene ring, creating unique electronic and steric properties that distinguish it from non-fluorinated analogs.

The compound's chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: CC(C)(NC1=CC=C(C(NC)=O)C(F)=C1)C(OC)=O, which clearly delineates the spatial arrangement of functional groups and the critical fluorine substitution pattern. This molecular architecture reflects careful design principles that optimize both synthetic accessibility and pharmaceutical utility, particularly in the context of complex drug synthesis where the compound serves as a crucial intermediate.

The significance of this compound extends beyond its immediate synthetic applications, as it represents a paradigmatic example of how fluorine incorporation can enhance molecular properties without compromising structural integrity. The compound demonstrates exceptional stability under standard storage conditions, requiring maintenance in dark environments at temperatures between 2-8 degrees Celsius, which indicates its potential for long-term synthetic utility. Furthermore, the compound's classification as an alanine derivative positions it within the broader family of amino acid-based building blocks, highlighting its potential for peptide and protein chemistry applications.

Historical Context in Fluorinated Amino Acid Research

The development of this compound emerges from a rich historical tradition of fluorinated amino acid research that has fundamentally transformed modern pharmaceutical chemistry. The field of fluorinated amino acids has experienced remarkable growth over the past several decades, driven by the recognition that fluorine incorporation can dramatically alter the biological and chemical properties of amino acid derivatives. This historical progression represents a paradigm shift from traditional amino acid chemistry toward sophisticated fluorine-containing analogs that offer enhanced therapeutic potential and synthetic versatility.

The broader context of fluorinated amino acid development reveals a systematic evolution from simple fluorine substitutions to complex molecular architectures exemplified by compounds such as this compound. Historical research has demonstrated that fluorinated amino acids can significantly improve hydrophobicity, permeability, and metabolic stability compared to their non-fluorinated counterparts. These improvements have established fluorinated amino acids as essential components in modern drug discovery programs, where they serve both as direct therapeutic agents and as crucial synthetic intermediates.

The emergence of flow synthesis methodologies has further accelerated the development of fluorinated amino acid chemistry, providing protecting-group-free and semi-continuous processes for the synthesis of racemic fluorinated α-amino acids from fluorinated amines. This technological advancement has enabled large-scale production of fluorinated amino acid derivatives, making previously challenging synthetic targets accessible to pharmaceutical manufacturers. The development of these synthetic methodologies represents a critical inflection point in the field, transforming fluorinated amino acids from specialized research compounds to commercially viable pharmaceutical intermediates.

Recent advances have demonstrated that fluorinated amino acids possess unique properties that extend beyond traditional medicinal chemistry applications. Research has shown that these compounds can serve as biological tracers and probes for chemical biology studies, enabling sophisticated investigations of protein structure and function. The incorporation of fluorinated amino acids into proteins has been shown to increase resistance to high temperatures and organic solvents, opening new possibilities for industrial biocatalysis and enzyme engineering.

The historical development of fluorinated amino acid research has also been characterized by significant advances in synthetic methodology, including transition-metal catalysis and the development of new fluoroalkylating reagents. These methodological improvements have enabled the preparation of increasingly complex fluorinated amino acid derivatives with precise control over stereochemistry and regiochemistry. The evolution of these synthetic approaches has directly contributed to the accessibility of compounds such as this compound, which would have been extremely challenging to prepare using earlier methodologies.

Position in Chemical Taxonomy of Fluorinated Compounds

This compound occupies a distinctive position within the chemical taxonomy of fluorinated compounds, representing a sophisticated intersection of multiple structural motifs that collectively define its unique chemical identity. The compound belongs to the broader category of fluorinated aromatic compounds, specifically those featuring strategic fluorine substitution on benzene ring systems. This classification places it among a select group of compounds that have been engineered to exploit the unique electronic and steric properties of aromatic fluorine substitution.

Within the more specialized taxonomy of fluorinated amino acids, the compound represents a complex derivative that incorporates both the structural features of amino acid esters and the electronic characteristics of fluorinated aromatic systems. This dual classification reflects the compound's sophisticated molecular architecture, which has been designed to optimize both synthetic utility and biological activity. The compound's classification as an alanine derivative further positions it within the specific subfamily of α-amino acid derivatives, highlighting its potential for peptide synthesis and protein modification applications.

The taxonomic position of this compound is further defined by its role as a pharmaceutical intermediate, specifically in the synthesis of androgen receptor antagonists. This functional classification distinguishes it from purely research-oriented fluorinated compounds and positions it within the commercially relevant category of drug synthesis intermediates. The compound's utility in pharmaceutical synthesis represents a critical bridge between fundamental fluorinated amino acid research and practical therapeutic applications.

From a synthetic chemistry perspective, the compound can be classified among the family of heterocyclic building blocks, given its incorporation of multiple nitrogen-containing functional groups and its utility in the construction of complex heterocyclic systems. This classification reflects the compound's versatility as a synthetic intermediate, capable of participating in diverse chemical transformations that lead to structurally complex pharmaceutical targets. The presence of multiple reactive functional groups, including the ester moiety and the amino functionality, provides numerous opportunities for further chemical elaboration.

The compound's position within the broader taxonomy of fluorinated compounds is also defined by its specific fluorination pattern, which features a single fluorine atom strategically positioned to optimize electronic properties without compromising synthetic accessibility. This monofluorinated architecture distinguishes it from more heavily fluorinated compounds and reflects a careful balance between the beneficial effects of fluorine incorporation and the practical requirements of large-scale synthesis.

| Classification Category | Specific Classification | Defining Features |

|---|---|---|

| Chemical Family | Fluorinated Aromatic Compounds | Single fluorine substitution on benzene ring |

| Amino Acid Category | Fluorinated Alanine Derivatives | α-Amino acid ester structure |

| Functional Classification | Pharmaceutical Intermediates | Key role in drug synthesis |

| Synthetic Utility | Heterocyclic Building Blocks | Multiple reactive functional groups |

| Fluorination Pattern | Monofluorinated Aromatics | Strategic single fluorine placement |

Scope and Research Objectives

The scope of research concerning this compound encompasses multiple interconnected domains that collectively define its significance in contemporary chemical science. The primary research objectives focus on understanding the compound's fundamental chemical properties, optimizing its synthetic accessibility, and exploring its applications as a versatile intermediate in pharmaceutical synthesis. These objectives reflect the compound's dual importance as both a subject of fundamental chemical investigation and a practically relevant synthetic target.

The synthetic chemistry research objectives center on developing efficient, scalable methodologies for the compound's preparation that avoid the use of toxic reagents and unstable intermediates. Current research efforts have established a novel five-step synthetic route that demonstrates significant improvements over earlier approaches, achieving a total yield of 41.0 percent while eliminating the need for hazardous chemicals such as iodomethane. These synthetic developments represent critical progress toward making the compound accessible for large-scale pharmaceutical manufacturing.

Research objectives in the domain of pharmaceutical applications focus on understanding the compound's role as a key intermediate in the synthesis of androgen receptor antagonists, particularly in the preparation of enzalutamide and related therapeutic agents. This research scope encompasses detailed investigation of the compound's reactivity patterns, its compatibility with various synthetic transformations, and its ability to serve as a versatile building block for complex drug synthesis. The practical importance of these research objectives is underscored by the significant medical applications of the resulting pharmaceutical products.

The research scope also encompasses detailed physicochemical characterization of the compound, including comprehensive analysis of its stability, solubility, and reactivity under various conditions. These investigations provide essential data for optimizing storage conditions, handling procedures, and synthetic applications. The characterization research objectives include determination of thermal properties, spectroscopic signatures, and chemical compatibility with common reagents and solvents.

Advanced research objectives focus on exploring the compound's potential applications beyond its current role as a pharmaceutical intermediate. These investigations examine the compound's utility in the broader context of fluorinated amino acid chemistry, including its potential applications in peptide synthesis, protein modification, and chemical biology research. The scope of these investigations reflects the growing recognition that fluorinated amino acid derivatives possess unique properties that extend far beyond traditional pharmaceutical applications.

| Research Domain | Primary Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Methodology | Develop efficient, scalable synthesis routes | Improved yields and reduced toxicity |

| Pharmaceutical Applications | Optimize role in drug synthesis | Enhanced synthetic utility |

| Physicochemical Characterization | Comprehensive property analysis | Optimized handling and storage |

| Advanced Applications | Explore broader utility in chemical biology | New research opportunities |

| Process Development | Scale-up and manufacturing optimization | Commercial viability |

Propiedades

IUPAC Name |

methyl 2-[3-fluoro-4-(methylcarbamoyl)anilino]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3/c1-13(2,12(18)19-4)16-8-5-6-9(10(14)7-8)11(17)15-3/h5-7,16H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHUTKWFDCMHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)NC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiophosgene-Based Cyclization (Historical Context)

Early synthetic routes relied on thiophosgene for cyclization, a reagent notorious for generating phosgene gas—a severe respiratory hazard. The process involved reacting 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene in dichloromethane, followed by coupling with Compound 4 in dimethyl sulfoxide (DMSO)/isopropyl acetate mixtures. However, this method required 17.5-hour reaction times and yielded product with 3–4% impurities (e.g., Formula 3A, 3B).

TCDI-Mediated Isothiocyanate Formation

To mitigate thiophosgene’s risks, modern protocols employ TCDI as a safer alternative. In this approach, 4-amino-2-(trifluoromethyl)benzonitrile reacts with TCDI in tetrahydrofuran (THF) at 25–35°C for 2 hours, achieving 96–97% conversion to the isothiocyanate intermediate. Subsequent coupling with Compound 4 in dimethylformamide (DMF) at 80–85°C for 7 hours produced enzalutamide precursors with <0.2% impurities.

Reaction Optimization Strategies

Solvent System Screening

Solvent choice significantly impacts reaction efficiency. Comparative studies revealed that DMF outperformed DMSO and acetonitrile in coupling reactions due to its high polarity and thermal stability (Table 1).

Table 1: Solvent Impact on Coupling Reaction Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | 80–85 | 7 | 92 | 99.8 |

| DMSO | 80–85 | 17.5 | 85 | 98.5 |

| Acetonitrile | 80–85 | 10 | 78 | 97.2 |

Temperature and Time Profiling

Elevating reaction temperatures from 60°C to 80°C reduced coupling times by 40% while maintaining yields >90%. Isothermal calorimetry studies confirmed exothermicity peaks at 75°C, validating this as the optimal temperature window.

Purification and Crystallization Techniques

Impurity Removal via Hydrocarbon Crystallization

Crude Compound 4 often contains impurities such as Formula 3C (a dimerization byproduct). Dissolving the crude product in heptane at 50–70°C followed by hot filtration removed 98% of Formula 3C, increasing purity from 96% to 99.5%.

Table 2: Crystallization Solvent Efficacy

| Solvent | Purity Pre-Crystallization (%) | Purity Post-Crystallization (%) |

|---|---|---|

| Heptane | 96.2 | 99.5 |

| Cyclohexane | 95.8 | 99.1 |

| Hexane | 96.0 | 99.3 |

Acidic Workup for Byproduct Degradation

Post-reaction treatment with 1N hydrochloric acid at 70–75°C hydrolyzed residual imidazole intermediates, reducing Mil and MIV impurities below 0.1%.

Scalability and Industrial Adaptation

Continuous Flow Reactor Integration

Pilot-scale studies demonstrated that continuous flow reactors reduced cycle times by 60% compared to batch processes. Utilizing a 2 L reactor with DMF at 85°C, 100 g batches achieved 94% yield with consistent purity.

Analytical Characterization

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that derivatives of methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate exhibit potential anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in various studies. For instance, it may interact with pathways involved in cell proliferation and apoptosis, making it a candidate for further development as an anticancer agent .

Case Study:

In vitro studies demonstrated that this compound could inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This finding suggests that modifications to the compound could enhance its efficacy against other cancer types .

Pharmacological Studies

4.1 In Vivo Studies

Pharmacokinetic studies have shown that this compound can be effectively absorbed when administered orally or via injection. Its solubility profile suggests favorable conditions for bioavailability, which is critical for therapeutic applications .

4.2 Toxicological Profile

Preliminary toxicological assessments indicate that this compound has a manageable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety and potential side effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the methylcarbamate group and subsequent fluorination reactions. Researchers are exploring various derivatives to enhance its biological activity and specificity towards cancer cells .

Mecanismo De Acción

The mechanism of action of Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate involves its interaction with specific molecular targets. The fluoro and carbamoyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparación Con Compuestos Similares

Compound 1 (CAS: Not specified)

Structure: Methyl 2-(4-((6-iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoate. Key Differences: Replaces the phenylamino group with an imidazopyridine-carbamoyl moiety. Application: Acts as a CLK (CDC-like kinase) inhibitor, targeting splicing regulation in oncology . Synthesis Yield: 70.7% via hydrolysis of the ester intermediate . Comparison: While both compounds share the 2-methylpropanoate ester, Compound 1’s imidazopyridine ring confers kinase inhibitory activity, contrasting with the target compound’s role in androgen receptor antagonism.

2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic Acid (CAS: 1289942-66-0)

Structure : Carboxylic acid derivative of the target compound.

Application : Likely a metabolic intermediate or synthetic precursor.

Relevance : Demonstrates how ester-to-acid conversion impacts bioavailability; esters often serve as prodrugs with improved membrane permeability .

Agrochemical Derivatives

Triflusulfuron Methyl Ester (CAS: Not specified)

Structure: Methyl 2-(((((4-(dimethylamino)-6-(trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate. Key Differences: Incorporates a sulfonylurea-triazine group instead of the methylcarbamoyl-fluoroaniline moiety. Application: Herbicide targeting acetolactate synthase (ALS) in plants . Comparison: Structural divergence (sulfonylurea vs. carbamoyl) shifts functionality from pharmaceutical to pesticidal use.

Pyraclostrobin (CAS: 175013-18-0)

Structure : Methyl (2-[(1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxymethyl]phenyl)methoxycarbamate.

Application : Fungicide inhibiting mitochondrial respiration in pathogens .

Relevance : Both compounds utilize ester groups, but pyraclostrobin’s strobilurin scaffold enables fungicidal activity, unlike the target compound’s anticancer role.

Pharmacologically Active Esters

Fesoterodine Fumarate (CAS: 286930-02-7)

Structure: 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate. Application: Muscarinic antagonist for overactive bladder treatment . Comparison: Shares the 2-methylpropanoate core but incorporates a bulky bis(isopropyl)amino group, enabling muscarinic receptor binding instead of androgen receptor inhibition.

Actividad Biológica

Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate, with the CAS number 1332524-01-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

- Molecular Formula : C13H17FN2O3

- Molecular Weight : 268.28 g/mol

- Structure : The compound features a fluorinated aromatic ring and a methylcarbamoyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom and the carbamoyl group enhances its lipophilicity and potentially alters its binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through apoptosis induction in cancer cells.

- Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in cancer cell proliferation or survival pathways. For instance, compounds with similar structures have shown inhibitory effects on proteases and kinases.

- Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, which could be a potential area for further exploration concerning this compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Studies

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, analogs suggest moderate absorption and metabolism. Factors affecting its bioavailability include solubility and stability under physiological conditions.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate, and what challenges arise during synthesis?

The compound is synthesized via a multi-step process starting from 4-bromo-2-fluorobenzoic acid. Key steps include chlorination, amination, coupling, and methylation. A major challenge is the use of iodomethane in methylation, which poses toxicity risks and requires stringent safety protocols. Alternative alkylation reagents (e.g., dimethyl sulfate) or enzymatic methods could mitigate this issue . Characterization typically involves HPLC, NMR, and mass spectrometry to confirm purity (>95%) and structural integrity .

Q. How does the structural configuration of this compound influence its reactivity and stability?

The molecule contains a fluoro-substituted aromatic ring, a methylcarbamoyl group, and a sterically hindered methylpropanoate ester. The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the methyl groups increase lipophilicity, impacting solubility. Stability studies under varying pH and temperature (e.g., 2–8°C storage recommended) are critical to avoid ester hydrolysis or carbamate degradation .

Q. What analytical methods are most effective for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and acetonitrile/water gradients. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity. Purity thresholds (>95% by HPLC) are essential for biological studies to minimize confounding effects from impurities .

Advanced Research Questions

Q. How can synthetic pathways be optimized to reduce reliance on toxic reagents like iodomethane?

Green chemistry approaches, such as using dimethyl carbonate or enzymatic methylation (e.g., methyltransferases), offer safer alternatives. Process optimization via flow chemistry could improve yield and reduce waste. Computational modeling (e.g., DFT calculations) may identify transition states to refine reaction conditions .

Q. What biological targets or pathways are associated with this compound, and how do structural modifications alter its activity?

As a precursor to enzalutamide, it interacts with androgen receptors (AR), inhibiting ligand-binding domain activation. Modifications to the fluoro or carbamoyl groups (e.g., replacing fluorine with chlorine) can alter binding affinity. In vitro assays (e.g., AR luciferase reporter assays) and molecular docking studies are used to evaluate structure-activity relationships .

Q. How should researchers address contradictions in pharmacokinetic data between in vitro and in vivo models?

Discrepancies may arise from differences in metabolic enzymes (e.g., esterase activity in plasma vs. liver microsomes). Parallel studies using species-specific hepatocytes and physiologically based pharmacokinetic (PBPK) modeling can resolve these. Metabolite profiling via high-resolution mass spectrometry (HRMS) identifies species-specific degradation products .

Q. What strategies improve the compound’s bioavailability given its low aqueous solubility?

Formulation approaches include nanoemulsions, cyclodextrin complexes, or prodrug derivatives (e.g., phosphate esters). Solubility enhancement via co-solvents (PEG 400) or surfactants (Polysorbate 80) should be validated through dissolution testing and in vivo bioavailability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.